

characterization of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine derivatives

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Compound of Interest

Compound Name: 2-Methyl-6-(methylsulfonyl)pyridin-3-amine

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Comparative Characterization of Bioactive Pyridine Derivatives

A guide for researchers on the synthesis, properties, and biological evaluation of substituted pyridine scaffolds relevant to drug discovery.

While specific experimental data for derivatives of **2-Methyl-6-(methylsulfonyl)pyridin-3-amine** is not extensively available in the public domain, the broader class of substituted pyridine compounds is of significant interest in medicinal chemistry, particularly as kinase inhibitors. This guide provides a comparative overview of the characterization of several bioactive pyridine derivatives, offering insights into their synthesis, physicochemical properties, and biological activities. The methodologies and data presented here serve as a valuable reference for the characterization of novel pyridine-based compounds.

Physicochemical Properties of Substituted Pyridines

The physicochemical properties of pyridine derivatives are crucial for their drug-like characteristics, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. A comparison of key physicochemical parameters for representative pyridine derivatives from the literature is presented below.

Compound Class	Representative Compound	Molecular Weight (g/mol)	clogP	Hydrogen Bond Donors	Hydrogen Bond Acceptors
Pyridine-2-methylamine Derivatives[1]	Compound 62 (MmpL3 Inhibitor)	Not specified	Not specified	Not specified	Not specified
Pyridine C-region Analogs[2]	Compound 31 (TRPV1 Antagonist)	Not specified	Not specified	Not specified	Not specified
Pyridin-3-yl Pyrimidine Derivatives	Compound A8 (PI3K δ Inhibitor)	Not specified	Not specified	Not specified	Not specified

Note: Specific values for clogP, hydrogen bond donors, and acceptors are often calculated using computational models and can vary depending on the software used.

Biological Activity of Pyridine Derivatives as Kinase Inhibitors

Substituted pyridines are a common scaffold in the design of kinase inhibitors. The following table summarizes the in vitro biological activity of representative compounds from different classes of pyridine-based kinase inhibitors.

Compound Class	Target Kinase	Representative Compound	IC50 (nM)	Cell-based Assay	Cell Line
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives[3]	c-KIT (V654A)	Not specified	Nanomolar range	Not specified	GIST 430/654
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine[4]	FLT3-ITD, BCR-ABL	Compound 1	Potent inhibition	Proapoptotic effects	Leukemia cell lines
3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines[5]	Aurora A	Compound 6	Potent	Antitumor activity	Not specified

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pyridine derivatives, adapted from the literature.

General Synthesis of Pyridine Derivatives

A common method for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis or variations thereof. A general procedure is as follows:

- A mixture of an aldehyde (1 equivalent), a β -ketoester (1 equivalent), and an enamine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux for several

hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired pyridine derivative.

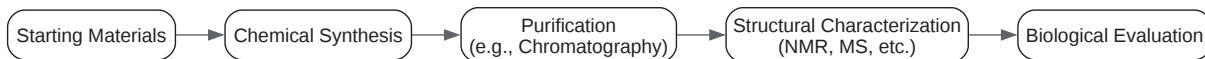
Kinase Inhibition Assay

The inhibitory activity of a compound against a specific kinase is typically determined using an *in vitro* kinase assay. A general protocol is as follows:

- The kinase, substrate, and ATP are incubated in a buffer solution.
- The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
- The reaction is allowed to proceed for a specific time at a controlled temperature.
- The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
- The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

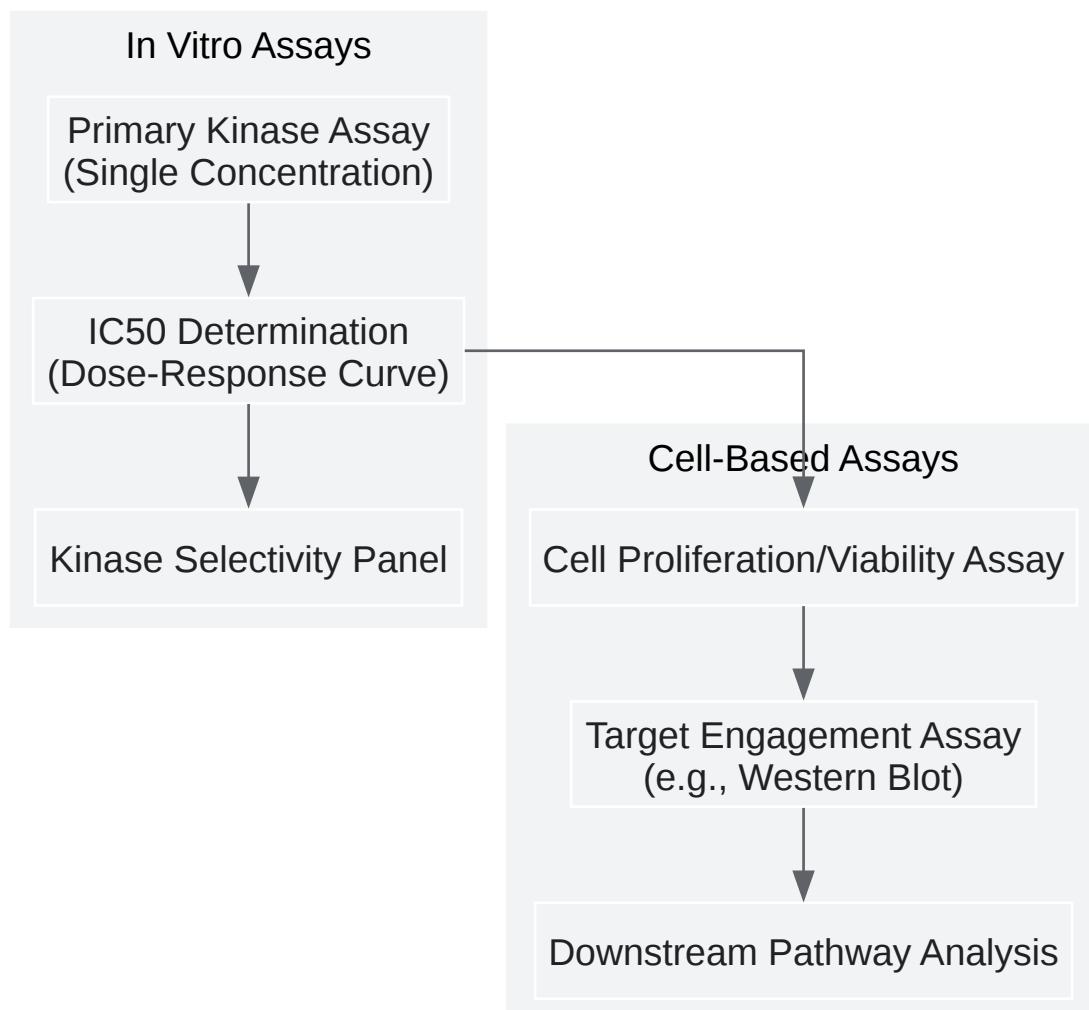
Visualizing Methodologies

The following diagrams illustrate common workflows in the characterization of novel chemical entities.



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Caption: A typical workflow for the synthesis and characterization of new chemical compounds.



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Caption: A hierarchical workflow for the screening and evaluation of potential kinase inhibitors.

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